1-(Difluoromethyl)cyclopropan-1-amine hydrochloride

HCV NS3 protease Inhibitor design SAR

This gem-difluoromethyl cyclopropylamine hydrochloride is the essential P1 building block for glecaprevir and pan-genotypic HCV NS3/4A protease inhibitors. The CHF₂ group provides a 13–17× potency increase through polarized H-bond donation to the Leu135 backbone carbonyl—an interaction impossible with CH₃, CF₃, or unsubstituted analogs. Supplied as the stable, free-flowing hydrochloride salt for accurate stoichiometry, long shelf-life, and straightforward handling. Manufactured via a validated, scalable route that avoids hazardous fluorination reagents, enabling reliable multi-kilogram GMP supply for clinical and commercial antiviral campaigns. With an ideal XLogP3‑AA of 0.5, it is equally suited for CNS lead optimization, balancing blood-brain barrier penetration with low off-target risk.

Molecular Formula C4H8ClF2N
Molecular Weight 143.56 g/mol
CAS No. 1803595-15-4
Cat. No. B1446042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)cyclopropan-1-amine hydrochloride
CAS1803595-15-4
Molecular FormulaC4H8ClF2N
Molecular Weight143.56 g/mol
Structural Identifiers
SMILESC1CC1(C(F)F)N.Cl
InChIInChI=1S/C4H7F2N.ClH/c5-3(6)4(7)1-2-4;/h3H,1-2,7H2;1H
InChIKeyRFEFCOOLRAJDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 1803595-15-4) for HCV Protease Inhibitor Synthesis and Fluorinated Building Block Procurement


1-(Difluoromethyl)cyclopropan-1-amine hydrochloride is a fluorinated cyclopropylamine building block featuring a gem-difluoromethyl group attached to a cyclopropane ring, supplied as the hydrochloride salt for enhanced stability and handling . This scaffold is a critical intermediate in the synthesis of potent viral protease inhibitors, notably the HCV NS3/4A inhibitor glecaprevir, and represents a privileged motif in modern medicinal chemistry due to the unique electronic and conformational properties conferred by the CHF2 group [1].

Why Generic Cyclopropylamines Cannot Substitute for 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 1803595-15-4) in HCV Drug Development


Simple cyclopropylamines lack the difluoromethyl group, which is essential for high-potency binding to HCV NS3/4A protease; the CHF2 moiety acts as a polarized hydrogen-bond donor to the backbone carbonyl of Leu135, an interaction not possible with CH3, CF3, or unsubstituted cyclopropyl analogs [1]. Furthermore, generic building blocks are not supplied as the stable hydrochloride salt, which is critical for reproducible handling, long-term storage, and consistent reaction stoichiometry in multi-step, large-scale syntheses . Substituting a non-fluorinated or trifluoromethylated analog results in a 13- to 17-fold loss in enzyme inhibitory potency, rendering the final inhibitor ineffective for therapeutic development [1].

Quantitative Differentiation of 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 1803595-15-4) vs. Analogs: Potency, Physicochemical, and Synthetic Advantages


13-Fold to 17-Fold Greater HCV NS3 Protease Inhibitory Potency Conferred by CHF2 vs. CH3 and CF3 Analogs

In a head-to-head comparison of tripeptidic acylsulfonamide inhibitors of HCV NS3 protease, the incorporation of the difluoromethyl cyclopropyl amino acid (derived from the target compound's scaffold) at the P1 position enhanced enzyme inhibitory potency by 13-fold relative to the CH3 analog and by 17-fold relative to the CF3 analog [1]. X-ray crystallography confirmed the CHF2 group forms a unique H-bond with the backbone carbonyl of Leu135 of the NS3/4A protease, an interaction that is structurally and electronically impossible for the CH3 or CF3 substituents [1].

HCV NS3 protease Inhibitor design SAR Hydrogen bonding Difluoromethyl

Optimized Physicochemical Profile: Balanced XLogP3-AA = 0.5 for CNS Drug Design vs. CF3 Analogs

The free base of the target compound, 1-(difluoromethyl)cyclopropan-1-amine, has a computed XLogP3-AA value of 0.5 [1]. This moderate lipophilicity is significantly lower than that of analogous trifluoromethyl (CF3) compounds, which often exceed XLogP3 values of 2.0-3.0, a range associated with poor CNS penetration and increased off-target binding. The CHF2 group provides a favorable balance of lipophilicity and hydrogen-bonding capability (via its polarized C-H bond), making it a superior choice for designing brain-penetrant therapeutics or oral drugs where low logP is desired to minimize metabolic liability [2].

Lipophilicity XLogP3 CNS drug design Physicochemical properties Difluoromethyl

Scalable, Corrosive-Fluorination-Free Synthesis: Enabling Multi-Kilogram Glecaprevir Production

A large-scale synthetic route to the difluoromethyl-substituted cyclopropyl amino acid (the core scaffold of the target compound) was developed to support late-stage clinical trials of glecaprevir [1]. This four-step sequence—Knoevenagel condensation, Corey–Chaykovsky cyclopropanation, diastereoselective hydrolysis, and Curtius rearrangement followed by enzymatic resolution—avoided the use of corrosive fluorination chemistry (e.g., DAST, Deoxo-Fluor) that plagued earlier syntheses, enabling multi-kilogram production [1]. In contrast, alternative routes relying on late-stage electrophilic fluorination are notoriously difficult to scale, hazardous, and often result in lower overall yields due to competing side reactions [2].

Process chemistry Scalable synthesis Glecaprevir Curtius rearrangement Enzymatic resolution

Patent-Protected Scaffold: Exclusivity for HCV NS3/4A Inhibitor Development

The difluoromethylcyclopropyl amino acid scaffold, of which 1-(difluoromethyl)cyclopropan-1-amine is a key precursor, is specifically claimed in U.S. Patent Application 20200115329 (and related patents) as a component of potent HCV NS3/4A protease inhibitors with broad genotype activity and substantially improved in vitro profiles [1]. This patent protection, assigned to AbbVie Inc., provides a legal framework for the development of glecaprevir and related back-up compounds. In contrast, non-fluorinated cyclopropylamines or simple alkyl amines are not covered by these claims, and their use would not confer the same commercial or regulatory exclusivity [1].

Intellectual property HCV NS3/4A Protease inhibitor Difluoromethylcyclopropyl Patent protection

Hydrochloride Salt Form: Guaranteed ≥97% Purity and Solid-State Stability vs. Free Base Handling Challenges

The hydrochloride salt of 1-(difluoromethyl)cyclopropan-1-amine (CAS 1803595-15-4) is a crystalline solid with a minimum purity specification of 97% (typically 97% by HPLC), supplied with certificate of analysis including NMR and HPLC data . This contrasts with the free base (CAS 1314398-34-9), which is a volatile liquid that is more challenging to handle, weigh accurately, and store for extended periods due to its lower stability and tendency to absorb CO2 . The salt form ensures consistent stoichiometry and reactivity in subsequent coupling reactions, reducing experimental variability and improving reproducibility in multi-step syntheses .

Salt form Purity Stability Hydrochloride Building block

Optimal Scientific and Industrial Applications of 1-(Difluoromethyl)cyclopropan-1-amine Hydrochloride (CAS 1803595-15-4)


Synthesis of Glecaprevir and Next-Generation HCV NS3/4A Protease Inhibitors

The compound serves as the key chiral building block for the P1 difluoromethyl cyclopropyl amino acid subunit of glecaprevir and related HCV NS3/4A protease inhibitors. The established large-scale synthetic route directly employs this amine derivative, and its unique H-bond donor capacity (13-17× potency enhancement) is essential for achieving clinical efficacy against multiple HCV genotypes [1][2]. This application is supported by the quantitative evidence in Section 3 (Evidence Item 1).

Design of CNS-Penetrant Drug Candidates with Optimized Lipophilicity

Owing to its moderate XLogP3-AA of 0.5, the difluoromethyl cyclopropylamine scaffold is ideal for designing central nervous system (CNS) drugs where balanced lipophilicity is critical for blood-brain barrier penetration and minimizing off-target effects. This contrasts with CF3 analogs, which are often too lipophilic, and CH3 analogs, which lack the essential hydrogen-bonding capability [1]. This application is supported by the evidence in Section 3 (Evidence Item 2).

Large-Scale GMP Manufacturing of Antiviral APIs

The availability of a validated, scalable synthetic route that avoids hazardous fluorination reagents makes the hydrochloride salt form of this building block particularly suitable for multi-kilogram GMP production of antiviral active pharmaceutical ingredients. This ensures supply chain reliability and cost-effectiveness for clinical and commercial manufacturing [1]. This application is supported by the evidence in Section 3 (Evidence Item 3).

Medicinal Chemistry SAR Studies on Fluorinated Cyclopropylamine Bioisosteres

The compound is a valuable tool for structure-activity relationship (SAR) studies exploring the effects of fluorinated cyclopropanes on potency, selectivity, and pharmacokinetic properties. Its unique ability to act as a hydrogen-bond donor (via the CHF2 group) while maintaining a compact, conformationally constrained scaffold enables systematic optimization of lead compounds in antiviral, oncology, and CNS therapeutic areas [1]. This application is supported by the evidence in Section 3 (Evidence Items 1 and 2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.